![molecular formula C19H28N3O3P B5054161 4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine](/img/structure/B5054161.png)
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, propan-2-yloxy groups, and a phosphorylmethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminophenyl with di(propan-2-yloxy)phosphorylmethyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, coatings, and electronic components.
Mecanismo De Acción
The mechanism of action of 4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphorylmethyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(4-aminophenyl)benzene-1,4-diamine
- 4-aminotriphenylamine
- N,N-diphenyl-1,4-benzenediamine
Uniqueness
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphorylmethyl linkage and propan-2-yloxy groups differentiate it from other similar compounds, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N3O3P/c1-13(2)24-26(23,25-14(3)4)19(15-6-5-7-17(21)12-15)22-18-10-8-16(20)9-11-18/h5-14,19,22H,20-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFVEGXOOKOIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)N)NC2=CC=C(C=C2)N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2E)-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoate](/img/structure/B5054079.png)
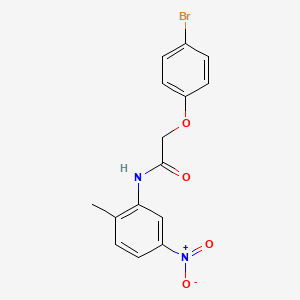
![2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one](/img/structure/B5054084.png)
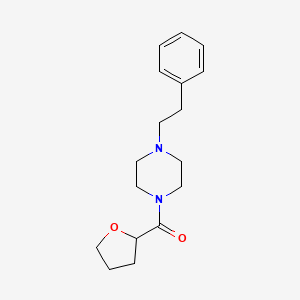
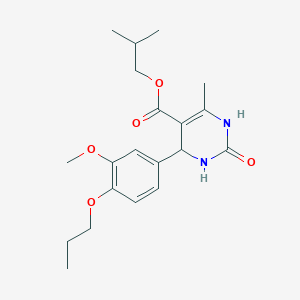
![2-[4-(2-Methoxyphenoxy)butylamino]ethanol](/img/structure/B5054106.png)
![4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B5054113.png)
![3-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]phenyl acetate](/img/structure/B5054129.png)
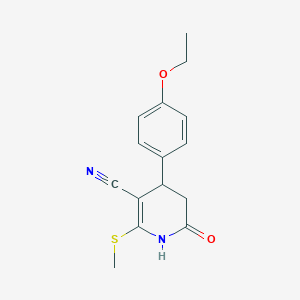
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054140.png)
![2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5054142.png)
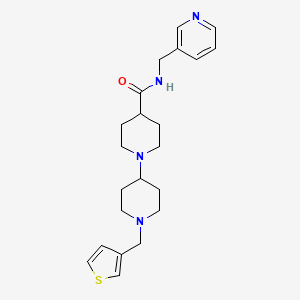
![3-cyclopentyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B5054167.png)
![bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]-](/img/structure/B5054172.png)
